2-{4-[4-NITRO-3-(QUINOLIN-8-YLSULFANYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL
Overview
Description
2-{4-[4-NITRO-3-(QUINOLIN-8-YLSULFANYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound that features a quinoline moiety, a nitro group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-NITRO-3-(QUINOLIN-8-YLSULFANYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a quinoline derivative, followed by the introduction of a piperazine ring through nucleophilic substitution. The final step often involves the reduction of the nitro group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-NITRO-3-(QUINOLIN-8-YLSULFANYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[4-NITRO-3-(QUINOLIN-8-YLSULFANYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[4-NITRO-3-(QUINOLIN-8-YLSULFANYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components. The piperazine ring can enhance the compound’s ability to cross cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline moiety.
Nitroaromatic compounds: Nitrobenzene and nitroaniline are examples of compounds with nitro groups.
Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate share the piperazine ring.
Uniqueness
2-{4-[4-NITRO-3-(QUINOLIN-8-YLSULFANYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[4-(4-nitro-3-quinolin-8-ylsulfanylphenyl)piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-14-13-23-9-11-24(12-10-23)17-6-7-18(25(27)28)20(15-17)29-19-5-1-3-16-4-2-8-22-21(16)19/h1-8,15,26H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWOUTNQFPMVJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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